![molecular formula C14H8O5S B8041184 2,8-Phenoxathiindicarboxylic acid CAS No. 4667-25-8](/img/structure/B8041184.png)
2,8-Phenoxathiindicarboxylic acid
Overview
Description
2,8-Phenoxathiindicarboxylic acid is a useful research compound. Its molecular formula is C14H8O5S and its molecular weight is 288.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Phenoxathiindicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Phenoxathiindicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activities : Studies have shown the antioxidant properties of phenolic compounds, including 2,8-Phenoxathiindicarboxylic acid, through assays like the DPPH (2,2-Diphenyl-1-picrylhydrazyl) and TEAC (Trolox equivalent antioxidant capacity). These compounds exhibit significant radical scavenging activities (Brand-Williams, Cuvelier, & Berset, 1995) (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).
Molecular Mechanisms : Understanding the molecular mechanisms underlying the response of microbes and plants to carboxylic acids, including 2,8-Phenoxathiindicarboxylic acid, is crucial in fields like agriculture and biorefineries. These studies highlight the importance of carboxylic acids as precursors or catalysts in chemical synthesis (Mira & Teixeira, 2013).
Chemical Synthesis Applications : The compound has been used in the synthesis of phenoxathiin derivatives, showcasing its role in producing materials with unique chemical and physical properties, including applications in fluorescent materials and as selective inhibitors (Liu et al., 2019).
Sorption Studies : Research on the sorption of 2,8-Phenoxathiindicarboxylic acid and related compounds to various materials like soil and minerals provides insights into their environmental behavior and impact. Such studies are crucial for understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
properties
IUPAC Name |
phenoxathiine-2,8-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPROMQNRKVQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(O2)C=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605500 | |
Record name | Phenoxathiine-2,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxathiine-2,8-dicarboxylic acid | |
CAS RN |
4667-25-8 | |
Record name | Phenoxathiine-2,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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